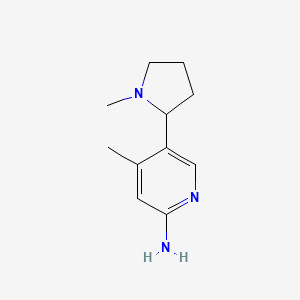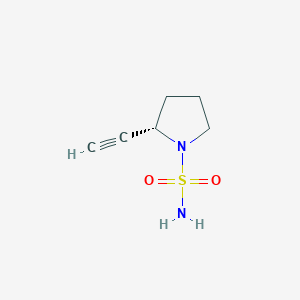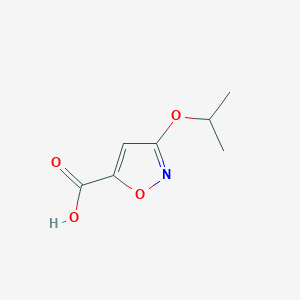![molecular formula C10H11Cl2N3O2 B11815418 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B11815418.png)
2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride is a compound that features a pyridine ring and an imidazole ring connected via an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of glyoxal and ammonia to form the imidazole ring, which is then reacted with pyridine derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine moiety may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
- 2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride
- 2-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid dihydrochloride
Comparison: 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride is unique due to the specific positioning of the pyridine and imidazole rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C10H11Cl2N3O2 |
|---|---|
Peso molecular |
276.12 g/mol |
Nombre IUPAC |
2-(2-pyridin-4-ylimidazol-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C10H9N3O2.2ClH/c14-9(15)7-13-6-5-12-10(13)8-1-3-11-4-2-8;;/h1-6H,7H2,(H,14,15);2*1H |
Clave InChI |
NUQZSHJNDZEZMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC=CN2CC(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B11815373.png)

![A-[2-(4-chlorophenyl)ethyl]-](/img/structure/B11815398.png)


![2-(Trifluoromethyl)benzo[B]thiophene](/img/structure/B11815404.png)


![(4S)-3,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11815414.png)
